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Introduction

D-Apiose is a naturally occurring branched-chain monosaccharide, a unique pentose that
plays a significant role in the biochemistry of plants.[1] Unlike common aldopentoses, D-
Apiose features a branched carbon skeleton, specifically a hydroxymethyl group at the C3
position.[2] It is a key component of various complex plant cell wall polysaccharides, most
notably rhamnogalacturonan Il (RG-I1) and apiogalacturonan.[2][3] In RG-Il, D-apiose is crucial
for the formation of borate diester cross-links, which are essential for the structural integrity of
the plant cell wall.[3] D-Apiose is never found in its free form in nature; it exists as a constituent
of these polysaccharides and various secondary metabolites, such as flavonoid glycosides.[2]
The study of D-Apiose and its biosynthetic pathways is critical for understanding plant cell wall
architecture and for potential applications in glycobiology and drug development.

Chemical Structure and Nomenclature

D-Apiose is systematically named 3-C-(hydroxymethyl)-D-glycero-tetrose.[1] Its structure is
unique among monosaccharides due to the branching at the C3 carbon.

Open-Chain Form: Fischer Projection

In its open-chain aldehyde form, D-Apiose has a single chiral center at the C2 carbon, which
defines its D-configuration.[2] The Fischer projection provides a 2D representation of this linear

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b11724195?utm_src=pdf-interest
https://www.benchchem.com/product/b11724195?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Function_of_UDP_Apiose_UDP_Xylose_Synthase_in_Apiose_Metabolism.pdf
https://www.benchchem.com/product/b11724195?utm_src=pdf-body
https://www.benchchem.com/product/b11724195?utm_src=pdf-body
https://academic.oup.com/glycob/article/26/5/430/2355559
https://academic.oup.com/glycob/article/26/5/430/2355559
https://pubmed.ncbi.nlm.nih.gov/12969423/
https://www.benchchem.com/product/b11724195?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12969423/
https://www.benchchem.com/product/b11724195?utm_src=pdf-body
https://academic.oup.com/glycob/article/26/5/430/2355559
https://www.benchchem.com/product/b11724195?utm_src=pdf-body
https://www.benchchem.com/product/b11724195?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Function_of_UDP_Apiose_UDP_Xylose_Synthase_in_Apiose_Metabolism.pdf
https://www.benchchem.com/product/b11724195?utm_src=pdf-body
https://academic.oup.com/glycob/article/26/5/430/2355559
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11724195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

form.

Cyclic Form: Haworth Projection

In solution, D-Apiose predominantly exists in a cyclic furanose form. This cyclization occurs
through the formation of a hemiacetal between the C1 aldehyde group and the C4 hydroxyl
group. This process creates a new stereocenter at the anomeric carbon (C1), resulting in two
anomers: a-D-apiofuranose and 3-D-apiofuranose.[2] The Haworth projection is used to depict
the three-dimensional structure of these cyclic forms.

Quantitative Data

The following table summarizes the key chemical and physical properties of D-Apiose.

Property Value Reference(s)

(2R)-2,3,4-trihydroxy-3-

UPAC Name (hydroxymethyl)butanal 4]
Molecular Formula CsH100s [5]
Molecular Weight 150.13 g/mol [5]
CAS Number 639-97-4 [5]
SMILES C(C(C(C=0)0)(C0O)0)O [4]

INChl=1S/C5H1005/c6-1-
InChl 4(9)5(10,2-7)3-8/h1,4,7-10H,2-  [4]
3H2/t4-/m0/s1

Optical Rotation [a]D?> +5.6°; [a]D® +9.1° [6]

Biosynthesis of UDP-D-Apiose

D-Apiose is synthesized in plants in its activated form, UDP-D-apiose. This process is
catalyzed by the bifunctional enzyme UDP-D-apiose/UDP-D-xylose synthase (UAXS). The
reaction begins with UDP-D-glucuronic acid and, in an NAD+-dependent mechanism, results in
the formation of both UDP-D-apiose and UDP-D-xylose.[3] This enzymatic conversion involves
a complex rearrangement of the carbon skeleton of the glucuronic acid moiety.[3]
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Caption: Biosynthesis of UDP-D-Apiose and UDP-D-Xylose from UDP-D-Glucuronic Acid.

Experimental Protocols

Isolation of Apiin (an Apiose Glycoside) from Parsley

This protocol outlines a general procedure for the extraction of apiin, a flavonoid glycoside

containing apiose, from parsley leaves.

Materials:

o Fresh or dried parsley leaves

e Ethanol (70%)
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o Soxhlet apparatus or ultrasonic bath
o Filter paper

» Rotary evaporator

Methodology:

o Preparation of Plant Material: Dry parsley leaves at a moderate temperature (e.g., 40-50°C)
and grind them into a fine powder.

o Extraction:

o Soxhlet Extraction: Place the powdered parsley in a thimble and extract with 70% ethanol
for several hours.

o Ultrasonic-Assisted Extraction (UAE): Suspend the parsley powder in 70% ethanol and
place it in an ultrasonic bath for 30-60 minutes.

« Filtration: Filter the extract through filter paper to remove solid plant material.

o Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to
obtain a crude extract containing apiin.

 Purification (Optional): The crude extract can be further purified using chromatographic
techniques such as column chromatography on silica gel or preparative HPLC.

Enzymatic Assay of UDP-D-apiose/UDP-D-xylose
Synthase (UAXS)

This protocol describes a method to determine the activity of UAXS by quantifying the
formation of UDP-apiose and UDP-xylose from UDP-glucuronic acid using High-Performance
Liquid Chromatography (HPLC).[1]

Materials:

e Purified UAXS enzyme

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b11724195?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Function_of_UDP_Apiose_UDP_Xylose_Synthase_in_Apiose_Metabolism.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11724195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Reaction Buffer: 50 mM Tris-HCI, pH 8.0

o UDP-D-glucuronic acid (substrate)

e NAD+

e Quenching solution (e.g., perchloric acid)

e HPLC system with an anion-exchange column

o Standards for UDP-glucuronic acid, UDP-apiose, and UDP-xylose
Methodology:

o Reaction Setup: Prepare a reaction mixture containing 50 mM Tris-HCI (pH 8.0), 1 mM UDP-
D-glucuronic acid, 1 mM NAD+, and a suitable amount of purified UAXS enzyme.

 Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
e Reaction Termination: Stop the reaction by adding a quenching solution.

o Sample Preparation: Centrifuge the mixture to pellet any precipitated protein and filter the
supernatant.

o HPLC Analysis: Inject the filtered sample onto an HPLC system equipped with an anion-
exchange column. Separate the nucleotide sugars using an appropriate buffer gradient.

o Quantification: Detect the UDP-sugars by their absorbance at 262 nm. Quantify the amounts
of UDP-apiose and UDP-xylose formed by comparing their peak areas to those of the
standards.

NMR Spectroscopic Analysis of D-Apiose

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural
elucidation of D-Apiose and for monitoring its formation in real-time.[4]

Materials:

e Purified D-Apiose sample
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Deuterated solvent (e.g., D20)

NMR spectrometer

Methodology:

Sample Preparation: Dissolve a small amount of the purified D-Apiose in a deuterated
solvent and place it in an NMR tube.

Data Acquisition: Acquire *H and 3C NMR spectra. For more detailed structural information,
2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Real-time NMR Monitoring: To study the enzymatic formation of UDP-apiose, the UAXS
reaction can be carried out directly in the NMR tube, and spectra can be acquired at different
time intervals to observe the conversion of the substrate and the formation of products.[4]

Spectral Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks to
assign the signals to the different protons and carbons in the D-Apiose molecule and to
determine its stereochemistry and conformation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [An In-depth Technical Guide on the Chemical Structure
of D-Apiose]. BenchChem, [2025]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b11724195#what-is-the-chemical-structure-of-d-
apiose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://pubmed.ncbi.nlm.nih.gov/3308088/
https://pubmed.ncbi.nlm.nih.gov/3308088/
https://www.benchchem.com/product/b11724195#what-is-the-chemical-structure-of-d-apiose
https://www.benchchem.com/product/b11724195#what-is-the-chemical-structure-of-d-apiose
https://www.benchchem.com/product/b11724195#what-is-the-chemical-structure-of-d-apiose
https://www.benchchem.com/product/b11724195#what-is-the-chemical-structure-of-d-apiose
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11724195?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11724195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

